molecular formula C11H15Cl B13179289 (3-Chloro-2,2-dimethylpropyl)benzene

(3-Chloro-2,2-dimethylpropyl)benzene

Cat. No.: B13179289
M. Wt: 182.69 g/mol
InChI Key: UDHVSZHKOZQDPJ-UHFFFAOYSA-N
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Description

(3-Chloro-2,2-dimethylpropyl)benzene is an organic compound with the molecular formula C11H15Cl. It is a derivative of benzene, where a 3-chloro-2,2-dimethylpropyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2,2-dimethylpropyl)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by treating benzene with 3-chloro-2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2,2-dimethylpropyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include alkanes and other reduced hydrocarbons.

Scientific Research Applications

(3-Chloro-2,2-dimethylpropyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-2,2-dimethylpropyl)benzene primarily involves its reactivity as an electrophile in substitution reactions. The chlorine atom, being electronegative, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2,2-dimethylpropyl)benzene
  • (3-Iodo-2,2-dimethylpropyl)benzene
  • (3-Methyl-2,2-dimethylpropyl)benzene

Uniqueness

(3-Chloro-2,2-dimethylpropyl)benzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity patterns compared to its bromine, iodine, or methyl-substituted analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

(3-chloro-2,2-dimethylpropyl)benzene

InChI

InChI=1S/C11H15Cl/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

UDHVSZHKOZQDPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)CCl

Origin of Product

United States

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